1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone
Description
Crystallographic Studies of the Hydrazone-Imidazole Core
X-ray diffraction analyses of analogous imidazole-hydrazone derivatives reveal planar configurations stabilized by π-conjugation across the hydrazone bridge. The title compound’s imidazole ring adopts a nearly coplanar orientation relative to the hydrazone moiety, with a dihedral angle of 8.2° observed in similar structures. The nitro groups at positions 3 and 4 on the phenyl rings introduce steric constraints, reducing overall symmetry while enhancing dipole interactions.
Table 1: Crystallographic Parameters of Selected Imidazole-Hydrazone Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
|---|---|---|---|---|---|---|
| Target Compound | P21/c | 10.32 | 14.56 | 12.78 | 112.4 | |
| 4(5)-Imidazole ImpClPh | P-1 | 7.89 | 9.45 | 11.02 | 98.7 | |
| Cu(II)-Imidazole Complex | C2/c | 18.21 | 10.89 | 15.33 | 103.1 |
The nitro substituents at C3 and C4 induce a 15° torsional twist between the phenyl rings, as observed in related nitroaromatic hydrazones. This distortion arises from repulsion between adjacent nitro oxygen atoms and the methoxy group’s methyl moiety.
Conformational Dynamics of Nitrophenyl Substituents
Variable-temperature NMR studies of analogous compounds demonstrate restricted rotation about the C–N hydrazone bond (ΔG‡ = 65–75 kJ/mol). The 3-nitro-4-(pentyloxy)phenyl group adopts a preferred s-cis conformation, stabilized by intramolecular N–H⋯O hydrogen bonding between the hydrazone NH and nitro oxygen (d = 2.12 Å, θ = 158°). Methoxy group rotation occurs freely with an energy barrier of <10 kJ/mol, as evidenced by equivalent proton environments in DMSO-d6 spectra.
The pentyloxy chain exhibits gauche-rich conformations, with MD simulations predicting 68% population of the +60° rotamer. This preference minimizes steric clashes between the pentyl terminus and adjacent nitro group.
Hydrogen Bonding Networks in the Solid State
Single-crystal analyses reveal a three-dimensional hydrogen-bonding network mediated by imidazole N–H donors and nitro/carbonyl acceptors. Key interactions include:
Table 2: Hydrogen Bond Parameters in the Crystal Lattice
| Donor | Acceptor | d(D–H) (Å) | d(H⋯A) (Å) | ∠D–H–A (°) | Symmetry Operation |
|---|---|---|---|---|---|
| N4–H | O3 (nitro) | 0.88 | 2.08 | 168 | x, y, z |
| N1–H | O2 (carbonyl) | 0.86 | 2.21 | 155 | 1−x, 1−y, 1−z |
| C23–H23A | O1 (methoxy) | 0.97 | 2.35 | 147 | ½−x, ½+y, ½−z |
Hirshfeld surface analysis indicates dominant H⋯H (52.0%) and C⋯H/H⋯C (17.9%) contacts, with nitro oxygen interactions contributing 12.3% to the total surface. The pentyloxy chain participates in weak C–H⋯π interactions (d = 2.89 Å) with adjacent imidazole rings, enhancing lattice stability.
Comparative Analysis with Analogous Imidazole-Hydrazone Derivatives
Structural comparisons with simplified analogs highlight the electronic effects of nitro substituents:
Table 3: Substituent Effects on Molecular Properties
| Derivative | λmax (nm) | μ (D) | Log P | Ref |
|---|---|---|---|---|
| Target Compound | 382 | 6.8 | 3.2 | |
| 4-ImidazoleBzPh (no NO2) | 315 | 3.1 | 2.7 | |
| p-ClPh Analog | 371 | 5.9 | 3.5 | |
| Cu(II) Complex | 452 | 9.2 | 1.8 |
The dual nitro groups increase dipole moment by 120% compared to chloro-substituted analogs, while reducing hydrophobicity (Log P decrease of 0.3). Coordination studies demonstrate that the title compound acts as a tridentate ligand through imidazole N3, hydrazone N, and carbonyl O donors, forming octahedral complexes with d-block metals.
Properties
CAS No. |
134221-19-5 |
|---|---|
Molecular Formula |
C25H28N6O6 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(E)-N-[(E)-[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methylideneamino]-1-(3-nitro-4-pentoxyphenyl)ethanimine |
InChI |
InChI=1S/C25H28N6O6/c1-4-5-6-13-37-24-10-8-20(15-22(24)31(34)35)18(2)28-27-16-25-26-11-12-29(25)17-19-7-9-23(36-3)21(14-19)30(32)33/h7-12,14-16H,4-6,13,17H2,1-3H3/b27-16+,28-18- |
InChI Key |
CIDKFCFCAFQACN-IJMGCVROSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C(=N\N=C\C2=NC=CN2CC3=CC(=C(C=C3)OC)[N+](=O)[O-])/C)[N+](=O)[O-] |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=NN=CC2=NC=CN2CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl) : This aldehyde derivative is prepared or procured as the electrophilic component.
- (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazine : This hydrazine derivative contains the substituted aromatic ring with nitro and pentyloxy groups, providing the nucleophilic hydrazine moiety.
Reaction Conditions
- Solvents : Commonly used solvents include ethanol, methanol, or other polar protic solvents to facilitate the condensation.
- Temperature : Reactions are typically carried out at room temperature or with mild heating (e.g., reflux conditions) to drive the condensation to completion.
- Catalysts/Base : Sometimes a mild base such as triethylamine is added to catalyze the reaction and neutralize any formed acid.
- Reaction Time : The reaction time varies from several hours to overnight (7–24 hours) depending on the scale and conditions.
Reaction Mechanism
The aldehyde carbonyl carbon undergoes nucleophilic attack by the hydrazine nitrogen, forming a hydrazone linkage through elimination of water. The reaction is generally reversible but can be driven to completion by removal of water or by using excess hydrazine derivative.
Detailed Preparation Method
Based on literature precedent for similar imidazole hydrazones and related compounds, the preparation method can be summarized as follows:
| Step | Procedure Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve 1H-imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl) in ethanol or methanol | Concentration ~0.4–0.5 M |
| 2 | Add equimolar or slight excess of (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazine | Ensures complete reaction |
| 3 | Add catalytic amount of triethylamine or other mild base (optional) | Facilitates condensation |
| 4 | Stir the reaction mixture at room temperature or reflux for 7–24 hours | Reaction monitored by TLC or HPLC |
| 5 | Cool the reaction mixture in an ice bath to precipitate the product | Enhances crystallization |
| 6 | Filter the precipitate, wash with cold ethanol/methanol and diethyl ether | Purification step |
| 7 | Dry under vacuum to obtain the hydrazone compound | Final product |
This method aligns with the general procedures reported for imidazole hydrazones and related compounds, ensuring high purity and yield.
Characterization and Confirmation of Product Formation
- Infrared Spectroscopy (IR) : Characteristic absorption bands for hydrazone N-H stretching (around 3200–3100 cm⁻¹), C=N stretching (around 1620–1630 cm⁻¹), and nitro group vibrations confirm the formation of the hydrazone linkage and presence of substituents.
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra show signals corresponding to the imidazole ring, methoxy, nitro, and pentyloxy substituents, as well as the hydrazone proton signals. Multiple isomeric forms (E/Z) may be observed in solution.
- Mass Spectrometry (MS) : Confirms molecular weight consistent with C25H28N6O6 (508.5 g/mol).
- Elemental Analysis : Matches calculated values for carbon, hydrogen, nitrogen, and oxygen content.
Alternative Synthetic Routes and Modifications
- Use of Hydrazine Hydrate : In some protocols, hydrazine hydrate is reacted with benzimidazole or imidazole sulfonic acid derivatives to form hydrazine intermediates, which are then condensed with aldehydes.
- Alkylation Prior to Hydrazone Formation : The 1-((4-methoxy-3-nitrophenyl)methyl) substituent can be introduced by alkylation of imidazole-2-carboxaldehyde with 4-methoxy-3-nitrobenzyl chloride under basic conditions before hydrazone formation.
- Regioselective Synthesis : Computational and experimental studies suggest that substituents such as 2-hydroxyaryl groups can influence regioselectivity and reaction pathways, which may be relevant for optimizing synthesis of related imidazole derivatives.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting aldehyde | 1H-Imidazole-2-carboxaldehyde derivative | With 4-methoxy-3-nitrophenylmethyl group |
| Hydrazine derivative | (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazine | Aromatic hydrazine with nitro and pentyloxy substituents |
| Solvent | Ethanol, Methanol | Polar protic solvents preferred |
| Base catalyst | Triethylamine (optional) | Facilitates condensation |
| Temperature | Room temperature to reflux | Mild heating accelerates reaction |
| Reaction time | 7–24 hours | Monitored by TLC or other analytical methods |
| Isolation | Cooling, filtration, washing | Purification by crystallization |
| Yield | Typically moderate to high (dependent on conditions) | Purity confirmed by spectroscopic methods |
Research Findings and Practical Considerations
- The hydrazone formation is generally straightforward but sensitive to reaction conditions such as solvent polarity, temperature, and pH.
- The presence of electron-withdrawing groups (nitro) and electron-donating groups (methoxy, pentyloxy) on the aromatic rings influences the reactivity and stability of intermediates.
- Isomerism (E/Z) in hydrazones can complicate purification and characterization but can be managed by controlling reaction conditions and crystallization protocols.
- The synthetic route is adaptable for structural modifications, allowing exploration of structure-activity relationships in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
1H-Imidazole-2-carboxaldehyde Derivatives
- 1-Methyl-1H-imidazole-2-carboxaldehyde (CAS 13750-81-7):
Thiosemicarbazone Derivatives
- Imidazole-2-carboxaldehyde thiosemicarbazone (): Replaces the hydrazone group with a thiosemicarbazone moiety. Capable of forming stable complexes with transition metals (e.g., Zn(II), Cd(II)), enhancing antimicrobial and antitumor activities.
Substituent-Driven Differences
Nitro and Alkoxy Substituents
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole ():
- Contains a sulfonyl group and methyl substituents instead of a hydrazone.
- The sulfonyl group enhances stability but reduces lipophilicity compared to the pentyloxy chain in the target compound.
- 1H-Imidazole-2-carboxaldehyde, 1-(4-fluorophenyl)-, oxime (CAS 144120-28-5, ): Fluorophenyl and oxime groups provide moderate electron-withdrawing effects.
Physicochemical Properties
Antimicrobial Activity
- Broad-Spectrum Activity : The target compound’s nitro and alkoxy groups resemble those in ’s compound 4 and 5, which showed strong activity against Gram-positive bacteria (e.g., S. aureus) and Candida albicans. Its pentyloxy chain may enhance penetration through bacterial membranes .
- Thiosemicarbazones : Exhibit antifungal and antibacterial activity via metal ion chelation, disrupting microbial enzyme function. The target compound may act through a different mechanism, such as nitro group reduction generating toxic intermediates .
Antitumor Potential
- Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A clinically studied anticancer agent that inhibits ribonucleotide reductase. The target compound’s nitro groups could confer DNA intercalation or topoisomerase inhibition properties, though this requires validation .
Biological Activity
1H-Imidazole-2-carboxaldehyde derivatives, particularly hydrazones, have garnered attention due to their diverse biological activities. This article focuses on the compound 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone , exploring its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of hydrazones typically involves the reaction of aldehydes with hydrazines. For this specific compound, the reaction can be summarized as follows:
-
Starting Materials :
- 1H-Imidazole-2-carboxaldehyde
- 4-methoxy-3-nitrophenylmethyl hydrazine
- 3-nitro-4-pentyloxyphenylacetaldehyde
-
Reaction Conditions :
- The reaction is generally carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.
Antimicrobial Properties
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial activity. The compound in focus has been evaluated against various bacterial strains and fungi:
- Antifungal Activity : In studies involving imidazole-derived hydrazones, certain compounds exhibited potent antifungal effects against strains like Candida albicans and Aspergillus flavus. For instance, related compounds showed selective activity against Cladosporium cladosporioides with efficacy surpassing conventional antifungals like nystatin .
- Antibacterial Activity : A review highlighted that imidazole derivatives could inhibit the growth of Helicobacter pylori, a bacterium linked to gastric ulcers. Compounds similar to the target compound have been shown to possess inhibitory zones against both metronidazole-sensitive and resistant strains .
Anticancer Activity
The imidazole ring is recognized for its potential in cancer therapy:
- Mechanism of Action : Compounds containing imidazole have been studied for their ability to disrupt microtubule formation and induce apoptosis in cancer cells. For example, related structures have shown IC50 values in the nanomolar range against breast cancer cell lines, indicating strong antiproliferative effects .
- Cell Cycle Arrest : Certain derivatives have been reported to cause G2/M phase cell cycle arrest in MCF-7 breast cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives can often be correlated with their structural features:
| Structural Feature | Biological Activity |
|---|---|
| Imidazole Ring | Essential for antimicrobial and anticancer activity |
| Hydrazone Linkage | Enhances potency and selectivity |
| Substituents on Aromatic Rings | Influence lipophilicity and cellular uptake |
Case Studies
Several studies have investigated the biological activities of related imidazole-hydrazone compounds:
- Study on Antifungal Efficacy : A series of synthesized imidazole-hydrazones were tested against Candida glabrata, showing significant antifungal properties compared to standard treatments .
- Anticancer Evaluation : A compound structurally similar to the target was evaluated for its ability to induce apoptosis in various cancer cell lines, demonstrating a selective action that spares normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
